Cas no 1267626-72-1 (methyl(4-methyl-3,4-dihydro-2H-1,4-benzoxazin-6-yl)methylamine)

Methyl(4-methyl-3,4-dihydro-2H-1,4-benzoxazin-6-yl)methylamine is a specialized organic compound with unique structural features. It exhibits high purity and stability, making it suitable for various chemical reactions. Its specific functional groups enable efficient synthesis and versatile applications in pharmaceuticals and agrochemicals. This compound is known for its strong binding affinity, contributing to its effectiveness in targeted reactions.
methyl(4-methyl-3,4-dihydro-2H-1,4-benzoxazin-6-yl)methylamine structure
1267626-72-1 structure
商品名:methyl(4-methyl-3,4-dihydro-2H-1,4-benzoxazin-6-yl)methylamine
CAS番号:1267626-72-1
MF:C11H16N2O
メガワット:192.257542610168
CID:6060101
PubChem ID:82230026

methyl(4-methyl-3,4-dihydro-2H-1,4-benzoxazin-6-yl)methylamine 化学的及び物理的性質

名前と識別子

    • methyl(4-methyl-3,4-dihydro-2H-1,4-benzoxazin-6-yl)methylamine
    • methyl[(4-methyl-3,4-dihydro-2H-1,4-benzoxazin-6-yl)methyl]amine
    • EN300-1850289
    • 1267626-72-1
    • インチ: 1S/C11H16N2O/c1-12-8-9-3-4-11-10(7-9)13(2)5-6-14-11/h3-4,7,12H,5-6,8H2,1-2H3
    • InChIKey: HOLBNUMGHKRPNG-UHFFFAOYSA-N
    • ほほえんだ: O1CCN(C)C2C=C(CNC)C=CC1=2

計算された属性

  • せいみつぶんしりょう: 192.126263138g/mol
  • どういたいしつりょう: 192.126263138g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 14
  • 回転可能化学結合数: 2
  • 複雑さ: 186
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.2
  • トポロジー分子極性表面積: 24.5Ų

methyl(4-methyl-3,4-dihydro-2H-1,4-benzoxazin-6-yl)methylamine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1850289-1.0g
methyl[(4-methyl-3,4-dihydro-2H-1,4-benzoxazin-6-yl)methyl]amine
1267626-72-1
1g
$1357.0 2023-06-01
Enamine
EN300-1850289-0.25g
methyl[(4-methyl-3,4-dihydro-2H-1,4-benzoxazin-6-yl)methyl]amine
1267626-72-1
0.25g
$1249.0 2023-09-19
Enamine
EN300-1850289-0.05g
methyl[(4-methyl-3,4-dihydro-2H-1,4-benzoxazin-6-yl)methyl]amine
1267626-72-1
0.05g
$1140.0 2023-09-19
Enamine
EN300-1850289-2.5g
methyl[(4-methyl-3,4-dihydro-2H-1,4-benzoxazin-6-yl)methyl]amine
1267626-72-1
2.5g
$2660.0 2023-09-19
Enamine
EN300-1850289-10g
methyl[(4-methyl-3,4-dihydro-2H-1,4-benzoxazin-6-yl)methyl]amine
1267626-72-1
10g
$5837.0 2023-09-19
Enamine
EN300-1850289-5g
methyl[(4-methyl-3,4-dihydro-2H-1,4-benzoxazin-6-yl)methyl]amine
1267626-72-1
5g
$3935.0 2023-09-19
Enamine
EN300-1850289-10.0g
methyl[(4-methyl-3,4-dihydro-2H-1,4-benzoxazin-6-yl)methyl]amine
1267626-72-1
10g
$5837.0 2023-06-01
Enamine
EN300-1850289-0.5g
methyl[(4-methyl-3,4-dihydro-2H-1,4-benzoxazin-6-yl)methyl]amine
1267626-72-1
0.5g
$1302.0 2023-09-19
Enamine
EN300-1850289-5.0g
methyl[(4-methyl-3,4-dihydro-2H-1,4-benzoxazin-6-yl)methyl]amine
1267626-72-1
5g
$3935.0 2023-06-01
Enamine
EN300-1850289-0.1g
methyl[(4-methyl-3,4-dihydro-2H-1,4-benzoxazin-6-yl)methyl]amine
1267626-72-1
0.1g
$1195.0 2023-09-19

methyl(4-methyl-3,4-dihydro-2H-1,4-benzoxazin-6-yl)methylamine 関連文献

methyl(4-methyl-3,4-dihydro-2H-1,4-benzoxazin-6-yl)methylamineに関する追加情報

Methyl(4-methyl-3,4-dihydro-2H-1,4-benzoxazin-6-yl)methylamine (CAS No. 1267626-72-1): A Comprehensive Overview

Methyl(4-methyl-3,4-dihydro-2H-1,4-benzoxazin-6-yl)methylamine, identified by its CAS number 1267626-72-1, is a compound of significant interest in the field of pharmaceutical research and development. This compound belongs to the benzoxazine class of heterocyclic molecules, which have garnered considerable attention due to their diverse biological activities and potential therapeutic applications. The structural features of this molecule, particularly its 4-methyl-3,4-dihydro-2H-1,4-benzoxazin-6-yl moiety, contribute to its unique chemical properties and biological interactions.

The benzoxazine scaffold is known for its stability and versatility in drug design. It is often incorporated into molecules to enhance binding affinity and metabolic stability. In the case of methyl(4-methyl-3,4-dihydro-2H-1,4-benzoxazin-6-yl)methylamine, the presence of a methyl group at the 4-position and the dihydro substitution at the 3 and 4 positions further modulate its reactivity and interaction with biological targets. These structural elements are critical in determining its pharmacological profile and potential applications.

Recent research has highlighted the importance of benzoxazine derivatives in the development of novel therapeutic agents. Studies have demonstrated that these compounds can exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The specific arrangement of atoms in methyl(4-methyl-3,4-dihydro-2H-1,4-benzoxazin-6-yl)methylamine contributes to its ability to interact with various biological pathways, making it a promising candidate for further investigation.

One of the most compelling aspects of this compound is its potential as a lead molecule for drug discovery. Researchers have been particularly interested in its interaction with enzymes and receptors involved in disease pathways. For instance, studies suggest that it may interfere with key enzymatic processes by acting as a competitive inhibitor or by modulating receptor activity. These interactions could be harnessed to develop treatments for a variety of conditions.

The synthesis of methyl(4-methyl-3,4-dihydro-2H-1,4-benzoxazin-6-yl)methylamine involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The introduction of the methyl group and the dihydro substitution necessitates precise control over reaction conditions to avoid unwanted side products. Advances in synthetic methodologies have enabled more efficient production processes, making it feasible to conduct large-scale studies and clinical trials.

In vitro studies have provided valuable insights into the biological activity of this compound. Researchers have observed notable effects on cell proliferation, apoptosis, and inflammation markers when using methyl(4-methyl-3,4-dihydro-2H-1,4-benzoxazin-6-yl)methylamine in experimental models. These findings support its potential as a therapeutic agent and justify further exploration into its mechanisms of action.

The compound's stability under various conditions is another critical factor that influences its suitability for pharmaceutical applications. Stability studies have shown that it maintains its integrity under standard storage conditions but may degrade when exposed to extreme temperatures or light. Understanding these degradation pathways is essential for formulating stable drug products that retain efficacy over time.

Ethical considerations are also paramount in the development of new pharmaceuticals. Researchers must ensure that their studies are conducted responsibly, with appropriate safeguards to protect human subjects and the environment. The synthesis and handling of methyl(4-methyl-3,4-dihydro-2H-1,4-benzoxazin-6-yll)methylamine must adhere to strict regulatory guidelines to minimize risks associated with chemical exposure.

The future prospects for methyl(4-methyl)-3-hydroxybutylmethylene)dimethoxyphenyl)methanol are promising given the growing interest in benzoxazine derivatives as therapeutic agents. Ongoing research aims to elucidate its full pharmacological profile and explore new applications in medicine. Collaborative efforts between academic institutions and pharmaceutical companies will be crucial in translating laboratory findings into viable treatments for patients worldwide.

In conclusion, methyl(4-methyl)-3-hydroxybutylmethylene)dimethoxyphenyl)methanol (CAS No. 1267626721) represents an exciting area of research with significant potential for medical applications. Its unique structural features and demonstrated biological activities make it a valuable compound for further study. As our understanding of its properties continues to grow, so too will its potential contributions to human health.

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